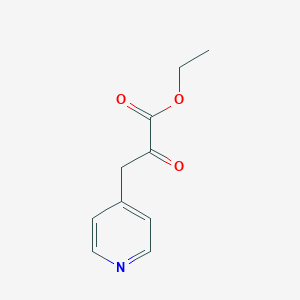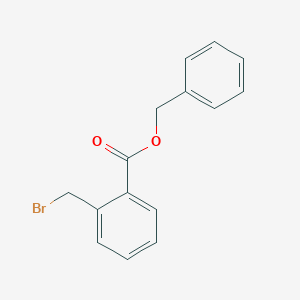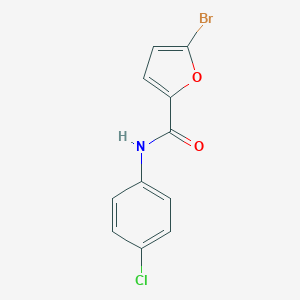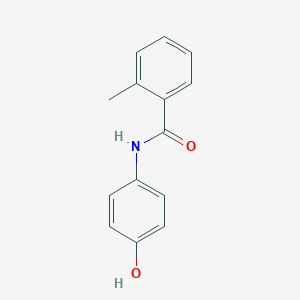
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that has a molecular weight of 308.4 g/mol. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- works by binding to specific sites on proteins and DNA. It has been shown to bind to the active site of cytochrome P450 and inhibit its activity. It has also been shown to bind to the active site of monoamine oxidase and inhibit its activity. In addition, it has been shown to bind to DNA and inhibit the activity of DNA polymerase.
Biochemical and Physiological Effects
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to bind to DNA and inhibit the activity of DNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- has several advantages for lab experiments. It is a fluorescent probe that can be used to study the binding of ligands to proteins and DNA. It is also a substrate for enzymes such as cytochrome P450 and monoamine oxidase, making it useful for studying enzyme activity. However, this compound has limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it has been shown to have cytotoxic effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy-. One direction is to study its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells, and further studies could lead to the development of new cancer treatments. Another direction is to study its potential as a fluorescent probe for studying protein and DNA binding. This could lead to the development of new methods for studying protein and DNA interactions. Finally, further studies could be done to understand the mechanism of action of Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- in more detail, which could lead to the development of new drugs and treatments.
Synthesemethoden
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- can be synthesized using various methods. One of the most common methods is the reaction of 4-methoxybenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The resulting product is then reacted with 3,4,5-trimethoxyaniline to produce Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy-. This method has been used to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. It has also been used as a substrate for enzymes such as cytochrome P450 and monoamine oxidase. In addition, it has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
10328-62-8 |
|---|---|
Molekularformel |
C20H26N2O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-[4-(diethylamino)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-6-22(7-2)16-10-8-15(9-11-16)21-20(23)14-12-17(24-3)19(26-5)18(13-14)25-4/h8-13H,6-7H2,1-5H3,(H,21,23) |
InChI-Schlüssel |
AFOSAWIRQANDEO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Andere CAS-Nummern |
10328-62-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






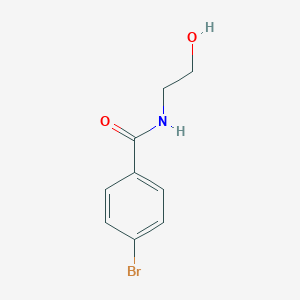
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)


